molecular formula C11H15N2O3P B14299152 Diethyl [cyano(pyridin-3-yl)methyl]phosphonate CAS No. 117504-12-8

Diethyl [cyano(pyridin-3-yl)methyl]phosphonate

Katalognummer: B14299152
CAS-Nummer: 117504-12-8
Molekulargewicht: 254.22 g/mol
InChI-Schlüssel: RQTAHFCMXLURHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl [cyano(pyridin-3-yl)methyl]phosphonate is a phosphorus-containing organic compound It is characterized by the presence of a cyano group attached to a pyridin-3-yl moiety, which is further connected to a phosphonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [cyano(pyridin-3-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyano-substituted pyridine derivative. One common method is the Michael addition of diethyl phosphite to an activated cyano-pyridine compound under basic conditions. The reaction is usually carried out in the presence of a strong organic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl [cyano(pyridin-3-yl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The phosphonate group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce amines or other derivatives. Substitution reactions can result in a variety of functionalized phosphonates .

Wissenschaftliche Forschungsanwendungen

Diethyl [cyano(pyridin-3-yl)methyl]phosphonate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of diethyl [cyano(pyridin-3-yl)methyl]phosphonate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, while the phosphonate group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl [cyano(pyridin-3-yl)methyl]phosphonate is unique due to the combination of its cyano, pyridin-3-yl, and phosphonate groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

117504-12-8

Molekularformel

C11H15N2O3P

Molekulargewicht

254.22 g/mol

IUPAC-Name

2-diethoxyphosphoryl-2-pyridin-3-ylacetonitrile

InChI

InChI=1S/C11H15N2O3P/c1-3-15-17(14,16-4-2)11(8-12)10-6-5-7-13-9-10/h5-7,9,11H,3-4H2,1-2H3

InChI-Schlüssel

RQTAHFCMXLURHX-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C(C#N)C1=CN=CC=C1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.